Phenyl (2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .
Synthesis Analysis
Carbamates can be formed by the reaction of amines with carbon dioxide (CO2) to form a carbamic acid intermediate, which can then be dehydrated to generate the corresponding isocyanate . The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates, respectively .Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) linked by an oxygen atom, forming a functional group of the form -O-C(=O)-NH2 .Chemical Reactions Analysis
Carbamates undergo a variety of chemical reactions. For example, they can be synthesized by the reaction of alcohols with isocyanates . They can also be formed by the reaction of amines with carbon dioxide .Physical and Chemical Properties Analysis
Carbamates typically have a molecular weight around 137.14 . They are usually solid at room temperature, with a melting point of around 149-152 °C .Scientific Research Applications
Diketopiperazine Formation in ACE Inhibitors
The study by L. Gu and R. Strickley explored the degradation kinetics of RS-10085, a compound structurally related to the specified chemical, focusing on its behavior in aqueous solutions. They found that at lower pH levels, the compound underwent cyclization to form diketopiperazine, a process significant for understanding the stability and degradation pathways of pharmaceutical compounds (Gu & Strickley, 1987).
Cyclization Reactions in Organic Synthesis
Research by M. Cooper et al. delved into cyclization reactions involving phenylselanyl halides and carbamate of 2-(dimethylallyl)aniline, demonstrating the potential for synthesizing complex heterocyclic structures through such interactions. This work illustrates the versatility of carbamates in facilitating the construction of diverse molecular architectures (Cooper et al., 2000).
Synthesis of Tetrahydropyrimido[4,5-b]-quinoline Derivatives
Y. M. Elkholy and M. A. Morsy reported on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from cyclohexanone and 2-benzylidenemalononitrile. Their study contributes to the development of novel compounds with potential biological activities, highlighting the application of carbamates in the synthesis of bioactive molecules (Elkholy & Morsy, 2006).
Diversity-Oriented Synthesis of Medicinally Important Derivatives
S. Kotha, Deepak Deodhar, and P. Khedkar focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are crucial for the development of peptide-based drugs. Their research showcases the application of carbamates in the synthesis of constrained amino acid analogs, pivotal for drug design and development (Kotha, Deodhar, & Khedkar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(15-6-7-15)22-11-10-14-8-9-17(12-16(14)13-22)21-20(24)25-18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPTJBYPRMFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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